7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane
Description
Properties
IUPAC Name |
7-(iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IO3/c1-12-10(13-2)5-9(6-10)3-8(4-11)14-7-9/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMZWMUWGHXODC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CC(OC2)CI)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane typically involves the formation of the spirocyclic core followed by the introduction of the iodomethyl and methoxy groups. One common method involves the use of radical reactions to introduce the iodomethyl group. The reaction conditions often include the use of radical initiators and specific solvents to ensure the desired regio- and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods help in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Radical Reactions: The presence of the iodomethyl group makes it suitable for radical-based transformations.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. Solvents such as dichloromethane and acetonitrile are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted spirocyclic compounds, while oxidation and reduction reactions can produce oxides or deiodinated derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of specific signaling pathways related to cancer cell survival.
Antimicrobial Properties
The compound has shown efficacy against a range of microbial pathogens. Its thiazole structure contributes to its antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.
Traditional Synthetic Routes
The synthesis typically involves the reaction of thiazole derivatives with benzoyl chloride and ethoxybenzamide under controlled conditions. This method allows for the efficient formation of the desired compound while minimizing by-products.
Green Chemistry Approaches
Recent advancements in synthetic methodologies emphasize environmentally friendly processes. Utilizing microwave-assisted synthesis or solvent-free conditions can enhance yield and reduce waste, aligning with sustainable chemistry principles.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1: Anticancer Effects | Demonstrated significant inhibition of tumor growth in vitro | Supports further investigation for cancer therapy |
| Study 2: Antimicrobial Testing | Effective against Gram-positive bacteria | Potential for development as a new antimicrobial agent |
| Study 3: Synthesis Optimization | Improved yields using microwave-assisted synthesis | Highlights efficiency in compound production |
Mechanism of Action
The mechanism by which 7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane exerts its effects involves its interaction with specific molecular targets. The iodomethyl group can participate in radical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Structural and Functional Group Variations
tert-Butyl 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1909309-47-2)
- Structure : Similar spiro[3.4]octane core but includes a 2-aza (nitrogen-containing) ring and a tert-butyl carbamate group.
- Molecular Formula: C₁₂H₂₀INO₃ (MW: 353.20) .
- The nitrogen atom in the 2-aza ring enhances basicity, which may influence solubility and reactivity in acidic environments.
tert-Butyl 7-(Iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: EN300-399424)
- Structure : Contains a 5-oxo (ketone) group in addition to the iodomethyl and carbamate substituents .
- Key Differences :
- The ketone increases electrophilicity at position 5, enabling reactions like nucleophilic additions.
- The absence of methoxy groups reduces steric hindrance compared to the target compound.
2-Oxa-6-azaspiro[3.4]octane (CAS: 220290-68-6)
- Molecular Formula: C₆H₁₁NO (MW: 125.21) .
- Key Differences :
- Lack of iodomethyl and methoxy groups limits its utility in substitution reactions.
- The nitrogen in the 6-aza position may enhance ring strain and reactivity in cycloadditions.
Physical and Chemical Properties
Biological Activity
7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane is a spirocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound incorporates an iodomethyl group and two methoxy groups, which contribute to its reactivity and potential applications in medicinal chemistry.
The synthesis of this compound typically involves the formation of the spirocyclic core followed by the introduction of the iodomethyl and methoxy groups. Common synthetic methods include radical reactions that utilize specific solvents and radical initiators to achieve desired regio- and stereoselectivity. The compound has a CAS number of 2168830-81-5, which is crucial for its identification in chemical databases .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through radical reactions. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of reactive intermediates that may modulate biochemical pathways. This mechanism positions the compound as a promising candidate for further pharmacological exploration.
Biological Activity Overview
Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential areas of interest:
- Antimicrobial Activity : Initial findings indicate that derivatives of spirocyclic compounds exhibit antimicrobial properties against various bacterial strains. The presence of the iodomethyl group may enhance these effects by facilitating interactions with microbial targets .
- Cytotoxicity : Similar compounds have shown cytotoxic effects on cancer cell lines, suggesting that this compound may possess similar properties. For example, studies on related coumarin compounds have demonstrated significant cytotoxicity against Jurkat T cells .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 7-(Iodomethyl)-6-oxaspiro[3.4]octane | Lacks methoxy groups | Moderate antimicrobial activity |
| 2,6-Diazaspiro[3.4]octane | Contains nitrogen atoms in the ring | Potential neuroprotective effects |
| This compound | Contains both iodomethyl and methoxy groups | Enhanced reactivity and potential cytotoxicity |
Case Studies
Several case studies have highlighted the biological activity of similar spirocyclic compounds:
- Antimicrobial Efficacy : A study investigated various spirocyclic derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives were more effective than traditional antibiotics like ampicillin .
- Cytotoxic Potential : Research on related coumarin derivatives revealed significant cytotoxicity against cancer cell lines, which may provide insights into the potential applications of this compound in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
